BenchChemオンラインストアへようこそ!

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Medicinal Chemistry SERD Development pKa Modulation

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS 1443983-86-5) is a fluoromethyl-substituted azetidine derivative bearing a terminal ethanol moiety. It serves as a critical intermediate in the synthesis of selective estrogen receptor degraders (SERDs) and modulators, notably for the preparation of clinical-stage candidates targeting ERα-positive breast cancer.

Molecular Formula C6H12FNO
Molecular Weight 133.16 g/mol
CAS No. 1443983-86-5
Cat. No. B1447068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol
CAS1443983-86-5
Molecular FormulaC6H12FNO
Molecular Weight133.16 g/mol
Structural Identifiers
SMILESC1C(CN1CCO)CF
InChIInChI=1S/C6H12FNO/c7-3-6-4-8(5-6)1-2-9/h6,9H,1-5H2
InChIKeyOWUTXBIONAXKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS 1443983-86-5) – Key Intermediate for SERD Development and Fluorinated Building Block Procurement


2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS 1443983-86-5) is a fluoromethyl-substituted azetidine derivative bearing a terminal ethanol moiety [1]. It serves as a critical intermediate in the synthesis of selective estrogen receptor degraders (SERDs) and modulators, notably for the preparation of clinical-stage candidates targeting ERα-positive breast cancer [2]. The compound is characterized by a molecular weight of 133.16 g/mol, a computed XLogP3-AA of 0, and a topological polar surface area of 23.5 Ų [1].

Why Generic Substitution of 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS 1443983-86-5) Fails in SERD Synthesis


The fluoromethylazetidine core of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is not interchangeable with other azetidine or pyrrolidine derivatives due to its uniquely modulated basicity and conformational properties. The fluorine substitution lowers the pKa of the azetidine nitrogen from approximately 11.3 (unsubstituted azetidine) to 7.7, positioning it to form a critical ionic interaction with the Asp351 residue of estrogen receptor alpha (ERα) at physiological pH [1]. Non-fluorinated or alternative heterocyclic side chains fail to achieve the same degradation efficiency and antiproliferative potency in the final SERD molecules, as demonstrated in comparative SAR studies [2].

Quantitative Evidence Guide for 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS 1443983-86-5)


Fluorine-Induced pKa Modulation Enables Critical ERα Ionic Interaction

The fluoromethyl substitution on the azetidine ring lowers the nitrogen pKa from approximately 11.3 (unsubstituted azetidine) to 7.7 for the target compound [1]. At physiological pH 7.4, this results in >50% protonation of the azetidine nitrogen, enabling a strong ionic interaction with the Asp351 residue of ERα (2.7 Å distance) that is essential for full antagonist and degrader activity in SERD molecules [2].

Medicinal Chemistry SERD Development pKa Modulation

Superior ERα Degradation Efficiency of Fluoromethylazetidine vs. Pyrrolidine Side Chains

In a direct head-to-head comparison within the same tetrahydronaphthalene (THC) core scaffold, the fluoromethylazetidine-containing compound (compound 6) achieved an ERα degradation Sinf of 95%, whereas the corresponding fluoromethylpyrrolidine analogs (compounds 7 and 8) exhibited significantly reduced degradation efficiency [1].

SERD ERα Degradation SAR

Fluoromethyl Group Is Critical for ERα Degradation: 16% Drop Upon Fluorine Removal

Removal of the fluorine atom from the azetidine-methyl tail (compound 9, non-fluorinated analog) resulted in a ~16% drop in ERα degradation Sinf compared to the fluoromethylazetidine-containing compound 6, while antiproliferative activity remained largely unaffected [1].

SERD Fluorine SAR Degradation Efficiency

Fluoromethylazetidine Provides Optimal Balance of Degradation and Antiproliferative Potency

In the THC scaffold, the fluoromethylazetidine side chain (compound 6) achieved an MCF7 antiproliferative IC50 of 1.6 nM, compared to 0.30 nM for the more potent chromene core compound 5, and >1.6 nM for fluoromethylpyrrolidine analogs [1]. The data indicate that the fluoromethylazetidine moiety provides a balance of degradation and antiproliferative activity that is difficult to achieve with alternative side chains.

SERD Antiproliferative Activity MCF7 Cells

Validated Synthetic Route with High Purity and Controlled By-Product Formation

The patented process for preparing 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol utilizes Et₃N·3HF/DBU as the fluorination reagent, which limits the hydrolysis by-product (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) to approximately 1%, compared to 5–15% when using tetrabutylammonium fluoride (TBAF) [1]. The final product is commercially available with purities of 95–98% as verified by NMR, HPLC, and GC .

Process Chemistry Fluorination Intermediate Purity

Computed Physicochemical Profile Favorable for CNS Drug Design

The compound exhibits a computed XLogP3-AA of 0 and a topological polar surface area (TPSA) of 23.5 Ų [1]. These values fall within the optimal range for CNS drug candidates (LogP 1–3, TPSA < 70 Ų), distinguishing it from more lipophilic azetidine analogs with higher LogP values that may suffer from increased off-target binding or poorer solubility [2].

Physicochemical Properties CNS Drug Discovery LogP

Optimal Research and Industrial Application Scenarios for 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS 1443983-86-5)


Synthesis of Next-Generation Oral SERDs for ER+ Breast Cancer

The compound is the preferred intermediate for constructing the O-azetidine side chain in orally bioavailable SERD candidates, as demonstrated by its use in the preparation of GNE-149 (compound 12) and related clinical-stage molecules [1]. The fluoromethylazetidine moiety ensures optimal ERα degradation (Sinf 95–100%) and potent antiproliferative activity (IC50 0.66 nM for GNE-149) [1].

Fluorinated Building Block for pKa Modulation in Medicinal Chemistry

Researchers seeking to fine-tune the basicity of an amine-containing scaffold can utilize 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol to achieve a pKa of approximately 7.7, a property that enables >50% protonation at physiological pH and facilitates ionic interactions with acidic residues such as Asp351 in ERα [1].

Process Development and Scale-Up of Fluoromethyl Azetidine Intermediates

The patented synthetic route using Et₃N·3HF/DBU minimizes hydrolysis by-products to ~1%, making this compound a reliable intermediate for large-scale manufacturing [2]. Commercial suppliers offer the compound with 95–98% purity, backed by NMR, HPLC, and GC quality control .

CNS-Penetrant SERD Design

Given its computed XLogP3-AA of 0 and TPSA of 23.5 Ų [3], this intermediate is well-suited for designing SERD candidates with potential blood-brain barrier penetration, addressing the need for ERα-targeted therapies for breast cancer brain metastases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.